dihydrozeatin-7-N-dihydrozeatin

Description

Contextualization of Dihydrozeatin within the Broader Cytokinin Phytohormone Family

Cytokinins are a class of plant hormones that, in conjunction with other hormones like auxin, regulate a wide array of physiological and developmental processes. britannica.com These include cell division, shoot and root growth, leaf senescence, nutrient uptake, and responses to environmental stresses. nih.govbiologists.com Chemically, most naturally occurring cytokinins are derivatives of adenine (B156593), a purine (B94841) base. clinisciences.com

The cytokinin family is diverse, with different forms characterized by the nature of their N6-substituted side chain. nih.gov Prominent members include trans-zeatin (B1683218) (tZ) and isopentenyladenine (iP), which are among the most abundant and active forms in many plants. nih.gov Dihydrozeatin (DHZ) is another naturally occurring cytokinin, derived from the reduction of trans-zeatin. nih.gov It is characterized by a saturated side chain, which confers a key biochemical property: resistance to cleavage by cytokinin oxidase/dehydrogenase enzymes. nih.govduchefa-biochemie.com This resistance makes DHZ more stable than tZ in certain environments. duchefa-biochemie.com DHZ and its derivatives are commonly found in plant tissues and are often metabolites of externally applied zeatin. clinisciences.comduchefa-biochemie.com In bioassays, DHZ and its conjugated forms have shown activity comparable to their zeatin counterparts. clinisciences.comduchefa-biochemie.com

Recent research has begun to uncover specific roles for DHZ. For instance, studies in Arabidopsis have shown that DHZ can promote cell differentiation in the root meristem, a function it appears to carry out through specific perception by the AHK3 histidine kinase receptor. nih.govnih.gov This suggests that different cytokinin types may have distinct roles mediated by specific receptors. nih.govnih.gov

Overview of Cytokinin Conjugation and its Biological Significance

Cytokinin activity is tightly regulated in plants, and one of the key mechanisms for this control is through conjugation, primarily glycosylation (the attachment of a sugar molecule). biologists.comnih.gov This process can lead to the formation of O-glucosides and N-glucosides. nih.gov

O-glycosylation occurs on the hydroxyl group of the side chain of cytokinins like zeatin and dihydrozeatin. nih.gov This form of conjugation is generally considered reversible, with the active cytokinin being released by the action of β-glucosidase enzymes. nih.gov Consequently, O-glucosides are thought to function as stable, inactive storage forms of the hormone. nih.gov

N-glycosylation , on the other hand, involves the attachment of glucose to a nitrogen atom of the purine ring, most commonly at the N7 or N9 positions. nih.govbiologists.com This type of conjugation is generally considered irreversible. nih.govresearchgate.net N-glucosides are often regarded as permanently inactivated forms of cytokinins, effectively removing them from the active pool. researchgate.net In some plant tissues, N-glucosides can constitute a significant portion of the total cytokinin content. mdpi.com

The process of conjugation is crucial for maintaining cytokinin homeostasis. researchgate.netnih.gov By converting active cytokinins into various conjugated forms, plants can finely tune the levels of active hormones available to interact with receptors and trigger downstream signaling pathways. nih.gov This metabolic flexibility allows plants to modulate growth and development in response to both internal cues and external environmental changes. nih.gov

Current Understanding and Research Gaps Pertaining to Dihydrozeatin-7-N-Dihydrozeatin and Related N-Glycosylated Dihydrozeatin Forms

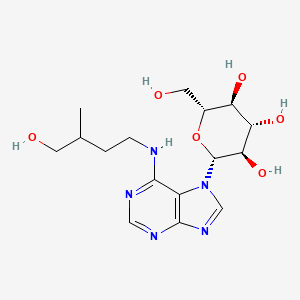

This compound is an N-glycosyl compound, as indicated by its name and chemical information. ebi.ac.uk The "7-N" specifies that the dihydrozeatin molecule is attached to the nitrogen at the 7th position of the purine ring of another dihydrozeatin molecule, likely through a glycosidic linkage. This creates a more complex conjugate than a simple N-glucoside.

The formation of N-glucosides of cytokinins, including dihydrozeatin, is catalyzed by specific enzymes called glycosyltransferases. nih.gov In Arabidopsis thaliana, the enzymes UGT76C1 and UGT76C2 have been identified as being capable of glucosylating various cytokinins, including dihydrozeatin, at the N7 and N9 positions. nih.gov The products of N-glucosylation, such as dihydrozeatin-7-glucoside (DHZ7G), have been detected in plant tissues, for example, during the grafting process in hickory. mdpi.com

Despite the identification of the enzymes involved and the detection of these conjugates in plants, the precise biological roles of N-glycosylated dihydrozeatin forms, including the more complex this compound, are not yet fully understood. While generally considered inactive and irreversibly formed, there is still much to learn about their potential functions. researchgate.net

Key research gaps include:

The specific physiological conditions that lead to the formation of this compound.

The exact biological activity , or lack thereof, of this complex conjugate. While N-glucosides are generally considered inactive, the complexity of this molecule may confer unforeseen properties.

The metabolic fate of this compound. Is it a terminal, inactive product, or can it be further metabolized?

Its potential role in long-distance signaling or specific developmental processes. The accumulation of related compounds like DHZ7G during events like grafting suggests a potential role in stress responses or tissue regeneration. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C16H25N5O6 |

|---|---|

Molecular Weight |

383.40 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 |

InChI Key |

WSELIHNWDGFXRQ-UFZVAZPKSA-N |

Isomeric SMILES |

CC(CCNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |

Canonical SMILES |

CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Origin of Product |

United States |

Elucidating Biosynthesis and Metabolic Dynamics of Dihydrozeatin and Its 7 N Conjugates

Core Biosynthetic Pathways of Dihydrozeatin

The primary route for dihydrozeatin synthesis in plants is through the direct modification of the cytokinin zeatin. This conversion is a critical step, as dihydrozeatin exhibits distinct properties, including resistance to degradation by certain enzymes. mdpi.com

The conversion of zeatin to dihydrozeatin is catalyzed by the enzyme zeatin reductase. nih.govnih.gov This enzyme facilitates the saturation of the double bond in the isoprenoid side chain of zeatin. mdpi.com Detailed studies in immature embryos of Phaseolus vulgaris (common bean) have elucidated key characteristics of this enzymatic process.

The reaction requires NADPH as the sole cofactor for its activity and demonstrates an optimal pH range of 7.5 to 8.0. nih.govnih.gov Research has shown that zeatin reductase acts specifically on the free base form of zeatin. It does not recognize or convert closely related cytokinin compounds such as ribosylzeatin, cis-zeatin (B600781), O-xylosylzeatin, N6-(Δ2-isopentenyl)adenine, or N6-(Δ2-isopentenyl)adenosine. nih.govnih.gov Furthermore, the reaction is irreversible, with no observed conversion of dihydrozeatin back to zeatin by the enzyme. nih.govnih.gov In Phaseolus embryos, two isozymes of zeatin reductase have been identified, differing in molecular weight and charge. nih.govnih.gov

Table 1: Characteristics of Zeatin Reductase from Phaseolus vulgaris Embryos

| Characteristic | Finding | Source(s) |

|---|---|---|

| Reaction | Catalyzes the conversion of zeatin to dihydrozeatin. | nih.govnih.gov |

| Cofactor | Requires NADPH. | nih.govnih.gov |

| Optimal pH | 7.5 - 8.0 | nih.govnih.gov |

| Substrate Specificity | Specific to the free base of trans-zeatin. | nih.govnih.gov |

| Isozymes | Two forms identified (Mr ~55,000 and ~25,000). | nih.govnih.gov |

| Reversibility | The reaction is not reversible. | nih.govnih.gov |

The direct precursor for dihydrozeatin is the cytokinin trans-zeatin (B1683218). mdpi.com The biosynthesis of trans-zeatin itself is a multi-step process fundamental to cytokinin production in plants. The initial step involves the enzyme isopentenyl transferase (IPT), which attaches an isopentenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to an adenosine (B11128) monophosphate (AMP) derivative. frontiersin.orgbioone.org

This reaction yields isopentenyladenosine-5'-triphosphate (iPRTP) and isopentenyladenosine-5'-diphosphate (iPRDP). bioone.org The isoprenoid side chain of these intermediates is then hydroxylated by a cytochrome P450 mono-oxygenase to produce zeatin-type cytokinins. mdpi.com The DMAPP precursor is supplied by two primary pathways in plants: the methylerythritol phosphate (B84403) (MEP) pathway, which is predominant for trans-zeatin production in Arabidopsis, and the mevalonate (B85504) (MVA) pathway. bioone.org Therefore, the availability of dihydrozeatin is directly linked to the upstream synthesis of its precursor, trans-zeatin.

Formation of Dihydrozeatin-7-N-Glucosides

Glucosylation, the attachment of a glucose molecule, is a major pathway for the modification and regulation of cytokinin activity. ontosight.airesearchgate.net For dihydrozeatin, conjugation at the N7 position of the purine (B94841) ring creates dihydrozeatin-7-N-glucoside, a metabolite generally considered to be inactive and stable. bioone.orgmdpi.com This process is a key mechanism for controlling the levels of active dihydrozeatin within the plant. ontosight.ai

The formation of dihydrozeatin-7-N-glucoside is catalyzed by a class of enzymes known as uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs). ontosight.airesearchgate.net Specifically, the enzyme UDP-glucose:dihydrozeatin 7-N-glucosyltransferase facilitates this reaction. ontosight.ai The mechanism involves the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the nitrogen atom at the 7th position of the adenine (B156593) ring of dihydrozeatin. ontosight.ainih.gov This glycosylation reaction alters the hormone's biological properties, affecting its stability, transport, and ability to bind with cytokinin receptors, thereby modulating its physiological effects. ontosight.ai

Extensive screening of UGTs in Arabidopsis thaliana has identified specific enzymes responsible for cytokinin N-glucosylation. researchgate.net Two UGTs, UGT76C1 and UGT76C2, have been shown to catalyze the formation of N7- and N9-glucosides of various cytokinins, including dihydrozeatin. researchgate.netnih.gov These enzymes exhibit broad substrate specificity among cytokinins but are distinct from O-glucosyltransferases (COGTs), which target the hydroxyl group on the side chain of zeatin and dihydrozeatin. researchgate.netnih.gov For instance, the maize enzyme cisZOG1 is specific for cis-zeatin and does not act on dihydrozeatin, highlighting the high degree of specificity among different glucosyltransferases. nih.gov

Table 2: Substrate Specificity of Selected Arabidopsis thaliana Glucosyltransferases (UGTs) for Cytokinins

| Enzyme | Cytokinin Substrates | Glucosylation Position | Source(s) |

|---|---|---|---|

| UGT76C1 | Dihydrozeatin, trans-zeatin, N6-benzyladenine, N6-isopentenyladenine | N7 and N9 | researchgate.net |

| UGT76C2 | Dihydrozeatin, trans-zeatin, N6-benzyladenine, N6-isopentenyladenine | N7 and N9 | researchgate.netnih.gov |

| UGT85A1 | Dihydrozeatin, trans-zeatin | O-glucoside | researchgate.net |

| UGT73C5 | Dihydrozeatin, trans-zeatin | O-glucoside | researchgate.net |

| UGT73C1 | Dihydrozeatin, trans-zeatin | O-glucoside | researchgate.net |

The expression of genes encoding UGTs is a critical control point for cytokinin homeostasis. In Arabidopsis thaliana, gene expression analysis has revealed that transcripts for UGT76C2 are found at considerably higher levels in both leaves and roots compared to UGT76C1. nih.gov This suggests that UGT76C2 plays a more significant role in the N-glucosylation of cytokinins in this species. nih.gov Furthermore, studies involving the constitutive overexpression of UGT76C1 in transgenic Arabidopsis plants confirmed that the enzyme functions in vivo to glucosylate exogenously applied cytokinins, leading to increased accumulation of their N-glucoside forms. researchgate.net This demonstrates that the transcriptional regulation of these UGT genes is a direct mechanism for controlling the levels of active cytokinins like dihydrozeatin.

Compound Index

Interconversion Pathways Involving Dihydrozeatin and its Derivatives

The biological activity of cytokinins is tightly controlled through metabolic conversions that either activate, inactivate, or sequester the hormone. For dihydrozeatin, these pathways include the addition of ribose, phosphate, and sugar moieties, which alter its chemical properties and physiological function.

One of the primary metabolic routes for dihydrozeatin involves ribosylation to form dihydrozeatin riboside (DHZR) and subsequent phosphorylation to yield dihydrozeatin ribotides. These conversions are fundamental steps in both the synthesis and inactivation of active cytokinin bases.

Key Dihydrozeatin Metabolites in Ribosylation and Phosphorylation Pathways

| Metabolite Name | Abbreviation | Role/Function | Reference |

|---|---|---|---|

| Dihydrozeatin | DHZ | Active cytokinin free base. | clinisciences.com |

| Dihydrozeatin Riboside | DHZR | Transport form; precursor to active DHZ and ribotides. | nih.govmdpi.comnih.gov |

| Dihydrozeatin Ribotide | DZRMP | Phosphorylated precursor in cytokinin biosynthesis. | nih.govresearchgate.net |

Glycosylation of the hydroxyl group on the N6-side chain of dihydrozeatin is a significant pathway for creating stable, inactive storage forms of the hormone. This process primarily involves the attachment of glucose (O-glucosylation) or, in some species, xylose (O-xylosylation).

O-glucosides of both dihydrozeatin (DHZ) and dihydrozeatin riboside (DHZR) have been identified as endogenous compounds in plants and as metabolites of exogenously applied zeatin. oup.com For instance, dihydrozeatin-O-β-D-glucoside was tentatively identified in Phaseolus vulgaris stems, and dihydrozeatin-O-glucoside riboside (DHZROG) was found to accumulate during the grafting process in hickory. nih.govmdpi.com

The formation of these O-glycosides is catalyzed by specific glycosyltransferases. In Phaseolus, O-glycosyltransferases exhibit high specificity, discriminating between different cytokinin bases like trans-zeatin, cis-zeatin, and dihydrozeatin. nih.gov While an enzyme for zeatin O-glucosylation (ZOG1) has been found in Phaseolus lunatus (lima bean), a distinct enzyme, zeatin O-xylosyltransferase (ZOX1), has been characterized in Phaseolus vulgaris (bean), where it catalyzes the formation of O-xylosylzeatin using UDP-Xylose as the sugar donor. nih.govnih.gov However, these enzymes are highly specific, and the zeatin reductase enzyme found in Phaseolus does not recognize O-xylosylzeatin as a substrate, indicating that O-xylosylation is a specific metabolic fate. nih.govnih.gov While O-xylosylation is a known pathway for zeatin in certain species, its occurrence for dihydrozeatin is less documented, with O-glucosylation being the more commonly reported side-chain modification.

Enzymes in O-Glycosylation of Zeatin-type Cytokinins

| Enzyme | Gene | Species | Function | Reference |

|---|---|---|---|---|

| Zeatin O-glucosyltransferase | ZOG1 | Phaseolus lunatus | Catalyzes formation of O-glucosylzeatin. | nih.gov |

| Zeatin O-xylosyltransferase | ZOX1 | Phaseolus vulgaris | Catalyzes formation of O-xylosylzeatin. | nih.gov |

The various conjugated forms of dihydrozeatin differ significantly in their metabolic stability and potential for reactivation. This distinction is crucial for their physiological roles, separating them into either reversible storage forms or irreversibly inactivated products.

O-Glucosides : The O-glucosylation of the side chain is generally considered a reversible process. nih.gov O-glucosides, such as O-glucosyl-dihydrozeatin, serve as inactive but convertible storage forms. researchgate.net They are protected from degradation by cytokinin oxidase/dehydrogenase (CKX) and can be hydrolyzed by β-glucosidase enzymes to release the active free base when needed by the plant. nih.gov

N-Glucosides : In contrast, N-glucosylation at the N7 or N9 position of the purine ring has traditionally been viewed as a mechanism for permanent inactivation. nih.govresearchgate.net These conjugates are generally resistant to hydrolysis and were not thought to be converted back to the active free base. plos.org However, recent research has shown that this is not universally true and that reversibility depends on both the cytokinin structure and the position of the glucose molecule. frontiersin.orgnih.gov

Specifically for dihydrozeatin, studies have demonstrated that N9-glucosides can be converted back to the active DHZ form in maize roots. frontiersin.org Furthermore, N9-glucosides of dihydrozeatin were found to delay dark-induced senescence in oat leaf segments, whereas N7-glucosides did not, suggesting that the biological activity stems from the release of the free base from the N9-conjugate. nih.gov This contrasts with isopentenyladenine (iP) N-glucosides, which appear to be products of irreversible deactivation. frontiersin.orgnih.gov Therefore, while N7-glucosylation of dihydrozeatin likely represents an irreversible inactivation step, N9-glucosylation may serve as a convertible storage form in certain species and tissues. frontiersin.org

Comparison of Dihydrozeatin Conjugate Properties

| Conjugate Type | Primary Role | Reversibility | Enzymatic Cleavage | Reference |

|---|---|---|---|---|

| O-Glucosides (Side Chain) | Reversible Storage | Considered Reversible | β-glucosidases | nih.govresearchgate.net |

| N7-Glucosides | Irreversible Inactivation | Generally Irreversible | Not readily cleaved; resistant to hydrolysis. | nih.govfrontiersin.org |

| N9-Glucosides | Inactivation / Convertible Storage | Reversible in some species (e.g., maize) | Hydrolytic enzymes (uncharacterized) | frontiersin.org |

Catabolism and Deactivation Mechanisms of Dihydrozeatin and Associated N Glycosylated Forms

Resistance of Dihydrozeatin to Cytokinin Oxidase/Dehydrogenase (CKX) Degradation

Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme responsible for the irreversible degradation of cytokinins, thereby playing a pivotal role in regulating cytokinin levels in plants. nih.gov However, a notable characteristic of dihydrozeatin (DHZ) is its resistance to catabolism by CKX enzymes. nih.gov This resistance is attributed to the saturation of its isoprenoid side chain, which makes it a poor substrate for CKX. nih.gov

Studies have shown that while CKX enzymes efficiently degrade other major cytokinins like trans-zeatin (B1683218) (tZ) and isopentenyladenine (iP), their activity towards DHZ is minimal. nih.govresearchgate.net This intrinsic resistance to degradation means that DHZ can persist in tissues where CKX activity is high, potentially playing a crucial role in developmental processes under conditions where other cytokinins would be rapidly inactivated. nih.gov For instance, under certain stress conditions that trigger an increase in CKX gene expression, the stability of DHZ may allow it to maintain essential cytokinin functions. nih.gov

Table 1: Substrate Preference of Cytokinin Oxidase/Dehydrogenase (CKX)

| Cytokinin | Susceptibility to CKX Degradation | Reference |

|---|---|---|

| trans-Zeatin (tZ) | High | researchgate.net |

| Isopentenyladenine (iP) | High | researchgate.net |

| Dihydrozeatin (DHZ) | Low/Resistant | nih.gov |

| cis-Zeatin (cZ) | Moderate | researchgate.net |

Role of 7-N-Glucosylation in Dihydrozeatin Inactivation and Storage

While dihydrozeatin is resistant to CKX-mediated degradation, its activity is regulated through conjugation, primarily N-glucosylation. This process involves the attachment of a glucose molecule to the nitrogen atom at the 7-position of the adenine (B156593) ring, forming dihydrozeatin-7-N-glucoside (DHZ7G). nih.gov This modification is a principal pathway for the inactivation of dihydrozeatin. nih.gov

N-glucosylation is catalyzed by a group of enzymes known as glucosyltransferases (UGTs). nih.gov Specifically, in Arabidopsis thaliana, the UGT76C family has been identified as being responsible for the N-glucosylation of various cytokinins, including dihydrozeatin. nih.gov The formation of N-glucosides like DHZ7G renders the cytokinin inactive, as the modification prevents the molecule from binding to its receptors. nih.gov

Beyond simple inactivation, N-glucosylation also serves as a mechanism for the storage of cytokinins. nih.gov These glucosylated forms can accumulate in plant tissues without exerting a physiological effect. nih.gov In radish seedlings, for example, the conversion of exogenously applied dihydrozeatin to its 7N-glucoside is a prominent metabolic fate. nih.gov This suggests that 7-N-glucosylation is a key homeostatic mechanism to buffer the levels of active dihydrozeatin.

Table 2: Key Enzymes in Dihydrozeatin N-Glucosylation

| Enzyme Family | Specific Enzyme (in Arabidopsis) | Function | Reference |

|---|---|---|---|

| Glucosyltransferases (UGTs) | UGT76C1, UGT76C2 | Catalyze N-glucosylation of cytokinins at the N7 and N9 positions | nih.gov |

Enzymatic Hydrolysis of Dihydrozeatin Conjugates and Potential Reactivation Pathways

The inactivation of cytokinins through N-glucosylation was once thought to be an irreversible process. nih.gov However, emerging evidence suggests that at least some N-glucosides can be hydrolyzed back to their active free-base forms, indicating a potential pathway for cytokinin reactivation. nih.gov

While direct enzymatic hydrolysis of dihydrozeatin-7-N-glucoside back to dihydrozeatin has not been extensively detailed, studies on other cytokinin N-glucosides provide a strong basis for this possibility. For instance, research in Arabidopsis has shown that trans-zeatin N7- and N9-glucosides can be metabolized in vivo to release the active trans-zeatin. nih.gov This finding challenges the long-held view of N-glucosides as terminal, inactive products.

The enzymes responsible for this deglucosylation in plants are not yet fully characterized but are likely to be specific β-glucosidases. The potential for reactivation of stored dihydrozeatin from its 7-N-glucoside form would provide plants with a mechanism to rapidly increase the pool of active cytokinin in response to specific developmental or environmental signals, bypassing the need for de novo synthesis. This reactivation pathway would add another layer of complexity and fine-tuning to the regulation of cytokinin homeostasis.

Physiological and Developmental Roles of Dihydrozeatin and Its 7 N Glucosides in Plant Organisms

Regulation of Cell Division and Proliferation

Dihydrozeatin is recognized as a potent, naturally occurring cytokinin that actively promotes cell division and proliferation in plant tissues. clinisciences.com Its stability is a key factor in its high level of activity; dihydrozeatin is not a substrate for cytokinin oxidase, the primary enzyme responsible for the degradation of cytokinins with unsaturated isoprenoid side chains. clinisciences.com This resistance to degradation allows dihydrozeatin to maintain its activity levels within tissues, thereby sustaining cell division.

The process of cell division in plants is tightly regulated by the cell cycle, which is influenced by various hormonal signals, including cytokinins. nih.gov Cytokinins are known to regulate the expression of several key cell cycle genes, such as those encoding cyclins and cyclin-dependent kinases, which are fundamental for the progression through different phases of the cell cycle. nih.gov The sustained presence of active cytokinins like dihydrozeatin is crucial for driving the cell cycle and ensuring the required number of cell divisions for normal organ growth. nih.gov

During processes that require rapid cell proliferation, such as wound healing in grafting, there is a notable increase in various cytokinin metabolites, including dihydrozeatin and its 7-N-glucoside. mdpi.com This coordinated induction of cytokinins supports the formation of callus tissue, a mass of undifferentiated cells that is essential for the successful union of the graft. mdpi.com While dihydrozeatin directly promotes cell division, the precise role of dihydrozeatin-7-N-glucoside in this process is less direct. Historically considered an inactive conjugate, recent research suggests that N-glucosides may have biological activities, although their primary role is often considered to be in transport and storage, contributing to the regulation of the pool of active cytokinins. nih.govresearchgate.net

Table 1: Key Findings on the Role of Dihydrozeatin in Cell Division and Proliferation

| Finding | Organism/System | Reference |

| Dihydrozeatin is a very active, naturally occurring cytokinin. | General Plant Tissues | clinisciences.com |

| Dihydrozeatin is stable as it is not a substrate for cytokinin oxidase. | General Plant Tissues | clinisciences.com |

| Cytokinins are required for normal rates of leaf cell production. | Tobacco | nih.gov |

| Increased levels of cytokinins, including dihydrozeatin and its 7-N-glucoside, are observed during callus formation in hickory grafting. | Hickory | mdpi.com |

Influence on Cell Differentiation and Meristem Activity

Specific Role of Dihydrozeatin in Arabidopsis Root Cell Differentiation

In the model plant Arabidopsis thaliana, dihydrozeatin plays a significant and specific role in promoting the differentiation of cells within the root meristem. nih.gov This function is analogous to that of another well-studied cytokinin, trans-zeatin (B1683218) (tZ). nih.gov The process of cell differentiation is spatially regulated within the root, occurring at the transition zone where cells cease to divide and begin to elongate and specialize. nih.gov

The perception of the dihydrozeatin signal is highly specific. Pharmacological and genetic studies have demonstrated that dihydrozeatin is uniquely perceived by the histidine kinase receptor ARABIDOPSIS HISTIDINE KINASE 3 (AHK3). nih.gov This specific ligand-receptor interaction initiates a phosphorelay signaling cascade. The signal is transduced to the nucleus, leading to the activation of a specific set of transcription factors: ARABIDOPSIS RESPONSE REGULATOR 1 (ARR1), ARR11, and ARR12. nih.gov These transcription factors then modulate the expression of downstream genes that execute the differentiation program. While dihydrozeatin has a clear role, the direct involvement of its 7-N-glucoside in this specific signaling pathway in Arabidopsis roots has not been extensively detailed, suggesting it may act as a precursor or storage form rather than a primary signaling molecule in this context.

Impact on Root Meristem Size and Development

The promotion of cell differentiation by dihydrozeatin has a direct consequence on the size of the root meristem. By encouraging cells to exit the division phase and enter the differentiation pathway, dihydrozeatin effectively reduces the number of actively dividing cells in the meristem. nih.gov This leads to a smaller root meristem. nih.gov

Table 2: Dihydrozeatin's Role in Arabidopsis Root Meristem

| Aspect | Description | Key Proteins Involved | Reference |

| Cell Differentiation | Promotes the transition of cells from a proliferative to a differentiated state in the root's transition zone. | AHK3, ARR1, ARR11, ARR12 | nih.gov |

| Meristem Size | Reduces the size of the root meristem by promoting the exit of cells from the cell cycle. | AHK3 | nih.gov |

Modulation of Leaf Senescence and Chloroplast Development

Cytokinins are well-established as inhibitors of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and nutrient remobilization. nih.govnih.gov This anti-senescent activity is often observed as the retention of chlorophyll (B73375), which prevents the characteristic yellowing of aging leaves. nih.gov Dihydrozeatin, as an active cytokinin, contributes to this delay in senescence. nih.gov

The role of dihydrozeatin's N-glucosides in this process is more nuanced and appears to be isomer-specific. Studies on oat leaf segments have shown that while the N9-glucoside of dihydrozeatin can effectively delay dark-induced senescence, the N7-glucoside (DHZ7G) does not exhibit the same activity. nih.gov This suggests that the position of the glucose molecule on the purine (B94841) ring is critical for the biological activity of these conjugates in the context of senescence. It is hypothesized that N9-glucosides may be converted back to the active free base form, dihydrozeatin, to exert their effect, whereas N7-glucosides are more stable and less readily converted. clinisciences.com

Chloroplasts are the primary sites of photosynthesis and are major targets for degradation during senescence. cas.cz The breakdown of chlorophyll and chloroplast proteins provides a significant source of nitrogen that is recycled to other parts of the plant. cas.cz By delaying senescence, cytokinins like dihydrozeatin help to maintain the structural and functional integrity of chloroplasts for a longer period. While the direct impact of dihydrozeatin-7-N-glucoside on chloroplast development is not extensively documented, the influence of cytokinin N-glucosides on the proteome, including proteins involved in chloroplast biogenesis, has been noted, particularly for the N9-glucosides of other cytokinins. nih.gov This suggests a complex regulatory network where different cytokinin conjugates may have distinct roles in maintaining chloroplast function and delaying their degradation during leaf aging.

Interactions with Other Phytohormones (Auxins, Ethylene) in Developmental Processes

The developmental outcomes regulated by dihydrozeatin are often the result of intricate crosstalk with other phytohormones, most notably auxins and ethylene (B1197577). nih.govhmdb.ca The interaction between cytokinins and auxins is a cornerstone of plant developmental biology, often exhibiting an antagonistic relationship. nih.gov

In the context of root development, dihydrozeatin acts antagonistically to auxin to control the balance between cell division and differentiation. nih.gov While auxin promotes cell division and maintains the stem cell niche in the root meristem, dihydrozeatin promotes cell differentiation. nih.gov This antagonism is mediated at the molecular level through the regulation of shared target genes. For instance, cytokinin signaling, initiated by dihydrozeatin, can lead to the expression of genes like SHY2/IAA3, which is a negative regulator of auxin signaling. nih.gov This repression of auxin signaling in the transition zone is a key step in promoting cell differentiation and thus controlling root meristem size.

The interplay between dihydrozeatin and ethylene is also crucial, particularly in regulating root growth. Cytokinin treatment has been shown to induce ethylene biosynthesis. researchgate.net This increase in ethylene production can, in turn, mediate some of the inhibitory effects of cytokinins on root elongation. researchgate.net Therefore, a portion of dihydrozeatin's effect on root development is dependent on a functional ethylene signaling pathway.

While the interactions of the active form, dihydrozeatin, with auxins and ethylene are well-documented, the specific role of dihydrozeatin-7-N-glucoside in this hormonal crosstalk is not yet clearly defined. It is plausible that the glucosylation of dihydrozeatin to form DZ7G serves as a mechanism to modulate the levels of the active hormone, thereby indirectly influencing these interactions. The conversion of the inactive glucoside back to the active form would be a critical regulatory step in controlling the extent of cytokinin signaling and its crosstalk with other hormones.

Role in Reproductive Development, including Seed and Anther Development

Cytokinins, including dihydrozeatin and its derivatives, are known to be involved in various aspects of reproductive development, from flower formation to seed and fruit development. frontiersin.org They play a critical role in regulating cell division and differentiation in these developing organs.

During seed development, the levels of different cytokinin forms, including dihydrozeatin and its glucosides, fluctuate significantly. cas.cz For instance, in maize, dihydrozeatin-type cytokinins are predominant in dry seeds, but their levels decrease prior to radicle emergence, suggesting a role in dormancy and germination. cas.cz The presence of various cytokinin glucosides, including N-glucosides, in developing seeds indicates that the conjugation of active cytokinins is an important regulatory mechanism during embryogenesis and seed maturation. frontiersin.org While dihydrozeatin-7-N-glucoside has been identified in plant tissues, and its levels are known to change during developmental processes like grafting, its specific function in seed development remains an area of active research. mdpi.com It is likely involved in modulating the pool of active cytokinins available to the developing embryo and endosperm.

In anther development, which involves rapid cell division and differentiation to produce pollen, cytokinins are essential. While specific studies focusing solely on the role of dihydrozeatin and its 7-N-glucoside in anther development are limited, the general requirement for cytokinins in this process is well-established. The precise regulation of cytokinin levels, through biosynthesis, degradation, and conjugation, is critical for normal pollen formation and viability. The conversion of inactive cytokinin glucosides to their active forms could provide a localized source of cytokinin required at specific stages of anther and pollen development.

Contribution to Apical Dominance and Bud Formation

Apical dominance is a widespread phenomenon in vascular plants where the central, main stem grows more dominantly than the lateral stems. This is orchestrated by a complex interplay of plant hormones, primarily the antagonistic relationship between auxin and cytokinins. Auxin, produced in the apical bud, flows down the stem and suppresses the outgrowth of axillary buds. Conversely, cytokinins, which are synthesized predominantly in the root tips and transported upwards, promote cell division and stimulate the growth of these lateral buds. nih.govnih.gov When the apical bud is removed (a process known as decapitation), the source of auxin is eliminated, allowing cytokinins to exert their effect and release the axillary buds from dormancy. researchgate.netnih.gov

Dihydrozeatin (DHZ), along with trans-zeatin and isopentenyladenine, is a predominant, naturally occurring and biologically active cytokinin that plays a significant role in this process. nih.govresearchgate.net Direct application of cytokinins to dormant axillary buds can stimulate their growth even in the presence of an intact apical bud, demonstrating their direct role in promoting bud outgrowth and overcoming apical dominance. nih.gov

The concentration and activity of dihydrozeatin within the plant are tightly regulated through metabolic processes, including conjugation. A key metabolic pathway is N-glucosylation, which attaches a glucose molecule to the nitrogen atom at the 7th position of the purine ring, forming dihydrozeatin-7-N-glucoside (DHZ7G). nih.govnih.gov For many years, N-glucosides like DHZ7G were considered to be biologically inactive, irreversible end-products of cytokinin deactivation, essentially removing them from the pool of active hormones. frontiersin.orgmdpi.com This is because the glucose moiety at the N7-position prevents the molecule from binding to cytokinin receptors. d-nb.info

However, more recent research has revised this perspective. While DHZ7G itself is unable to activate cytokinin signaling pathways, it is not merely an inactive waste product. frontiersin.org Evidence suggests that the glucosylation of zeatin-type cytokinins, including dihydrozeatin, can be a reversible process. The N-glucoside can be hydrolyzed by specific enzymes to release the active free base (DHZ). frontiersin.org This suggests that dihydrozeatin-7-N-glucoside functions as a storage form, contributing to cytokinin homeostasis. It allows the plant to modulate the levels of active DHZ, releasing it when and where it is needed for developmental processes like bud formation. researchgate.netfrontiersin.org Therefore, the contribution of dihydrozeatin-7-N-glucoside to bud formation is indirect, serving as a convertible precursor to the active dihydrozeatin molecule that directly stimulates cell division and growth in the axillary buds.

Research has shown that the levels of various cytokinin forms, including DHZ and its glucosides, fluctuate during plant development and in response to environmental cues that affect branching. For instance, analysis of cytokinin profiles throughout the life cycle of Arabidopsis thaliana reveals the presence of both DHZ and DHZ7G in various tissues, with their concentrations changing over time. nih.gov

Table 1: Endogenous Levels of Dihydrozeatin (DHZ) and Dihydrozeatin-7-N-glucoside (DHZ7G) in Arabidopsis thaliana Leaves at Different Developmental Stages.

This table presents data on the concentration of the active cytokinin dihydrozeatin and its N7-glucoside conjugate in the leaves of Arabidopsis thaliana at various days after sowing (DAS), illustrating the dynamic nature of cytokinin metabolism during plant development. Data is adapted from Pokorná et al. (2021). nih.gov

| Days After Sowing (DAS) | Dihydrozeatin (DHZ) (pmol·g⁻¹ FW) | Dihydrozeatin-7-N-glucoside (DHZ7G) (pmol·g⁻¹ FW) |

| 14 | 0.11 | 0.40 |

| 21 | 0.10 | 0.74 |

| 35 | 0.08 | 1.88 |

| 49 | 0.04 | 2.50 |

Genetic and Environmental Regulation of Dihydrozeatin Homeostasis and Signaling

Differential Expression of Genes Involved in Dihydrozeatin Biosynthesis and Metabolism

The concentration of dihydrozeatin in plant tissues is not static; it is dynamically regulated by the expression of genes involved in its synthesis and conversion. Dihydrozeatin is synthesized from its precursor, trans-zeatin (B1683218) (tZ), through the action of a zeatin reductase enzyme. nih.govmdpi.com While the specific gene encoding this reductase has not been definitively identified in model organisms like Arabidopsis thaliana, the upstream biosynthesis of its precursor is well-characterized. mdpi.com

The initial steps of cytokinin biosynthesis are catalyzed by isopentenyl transferase (IPT) enzymes. nih.govoup.com Studies have shown that the expression levels of IPT genes can directly influence the pool of cytokinins available for conversion into dihydrozeatin. For instance, during the grafting process in hickory, an upregulation of the IPT3 gene was observed, which correlated with a significant increase in various cytokinin metabolites, including dihydrozeatin and its conjugates. mdpi.com

A critical aspect of dihydrozeatin regulation is its catabolism, or lack thereof, by cytokinin oxidase/dehydrogenase (CKX) enzymes. These enzymes are primary drivers of cytokinin degradation. However, research has revealed that dihydrozeatin exhibits resistance to catabolism by CKX enzymes. nih.govmdpi.com This biochemical property implies that unlike other active cytokinins such as trans-zeatin and isopentenyladenine (iP), DHZ levels are not primarily controlled through degradation. Instead, its homeostasis is likely managed through the regulation of its synthesis from tZ and its conversion into various conjugated forms, such as glucosides (e.g., dihydrozeatin-7-glucoside).

The signaling cascade initiated by dihydrozeatin also involves specific gene products. In Arabidopsis roots, DHZ is specifically perceived by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor. nih.govmdpi.com This specific perception activates a phosphotransfer cascade that ultimately leads to the activation of Type-B ARABIDOPSIS RESPONSE REGULATOR (ARR) transcription factors, including ARR1, ARR11, and ARR12, which in turn modulate the expression of genes responsible for cell differentiation. nih.govmdpi.comnih.gov

Table 1: Key Genes Associated with Dihydrozeatin Homeostasis and Signaling

| Gene/Protein Family | Function | Role in Dihydrozeatin Regulation | Reference |

|---|---|---|---|

| Zeatin Reductase | Catalyzes the conversion of trans-zeatin (tZ) to dihydrozeatin (DHZ). | Direct biosynthesis of DHZ. The specific gene is yet to be identified in some species. | nih.govmdpi.com |

| Isopentenyl Transferase (IPT) | Catalyzes the rate-limiting step in de novo cytokinin biosynthesis. | Upstream regulation; provides the precursor (trans-zeatin) for DHZ synthesis. IPT3 expression is linked to increased DHZ levels. | nih.govmdpi.com |

| Cytokinin Oxidase/Dehydrogenase (CKX) | Degrades active cytokinins. | Dihydrozeatin is resistant to degradation by CKX, making its metabolic pathway distinct from other cytokinins. | nih.govmdpi.com |

| ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) | A cytokinin receptor. | Specifically and uniquely perceives DHZ to initiate the signaling cascade for root cell differentiation. | nih.govmdpi.com |

| Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs) | Transcription factors. | Activated by the DHZ-AHK3 signaling pathway to regulate downstream gene expression (e.g., ARR1, ARR11, ARR12). | nih.govmdpi.com |

Regulation of Dihydrozeatin Levels in Response to Environmental Cues

Plants continuously adapt to their environment by modulating hormonal pathways. Dihydrozeatin levels are dynamically adjusted in response to various environmental stresses, highlighting its role in plant adaptation and survival.

Abiotic stresses such as drought and osmotic stress trigger significant changes in cytokinin homeostasis. nih.govmdpi.com During drought conditions, the levels of many active cytokinins, particularly trans-zeatin, tend to decrease. nih.govfrontiersin.org However, the response of dihydrozeatin can be different. Because DHZ is resistant to the CKX enzymes that are often upregulated during stress, it may play a crucial role in maintaining essential cellular functions when other cytokinins are being actively degraded. nih.govmdpi.com This resistance could be vital for preserving root patterning and growth under stress conditions. nih.gov Studies on Arabidopsis have documented changes in dihydrozeatin riboside (DZR), a conjugated form of DHZ, during drought and subsequent recovery phases, indicating its involvement in the stress response network. frontiersin.org

Photoperiod stress, which occurs due to sudden and unexpected changes in the length of the light period, elicits a range of defense responses in plants. nih.govresearchgate.net While the direct modulation of dihydrozeatin levels by photoperiod stress is an emerging area of research, the general response involves significant transcriptomic changes and hormonal crosstalk. nih.govfu-berlin.de Given the established role of cytokinins in mediating stress signals, it is plausible that DHZ homeostasis is altered to help the plant acclimate to such light-related stresses.

The availability of essential nutrients from the soil is a critical factor influencing plant hormone balance. cabidigitallibrary.org Cytokinin homeostasis is closely linked to nutrient status. nih.gov For example, phosphorus deficiency has been shown to significantly alter the hormonal profile in sweet potato, including the levels of dihydrozeatin riboside (DZR). mdpi.com This suggests that plants modulate DHZ levels as part of a broader adaptive strategy to cope with nutrient starvation. Similarly, the availability of sugars can influence cytokinin levels by upregulating the expression of IPT genes, which would, in turn, affect the substrate pool for dihydrozeatin synthesis. nih.gov

Table 2: Regulation of Dihydrozeatin Levels by Environmental Cues

| Environmental Cue | Effect on Dihydrozeatin (or its derivatives) | Implied Physiological Role | Reference |

|---|---|---|---|

| Drought/Osmotic Stress | Levels of dihydrozeatin riboside (DZR) are altered. DHZ is resistant to CKX enzymes, which are often induced by stress. | Potential to maintain root growth and patterning when other cytokinins are degraded. | nih.govmdpi.comfrontiersin.org |

| Phosphorus Deficiency | Altered levels of dihydrozeatin riboside (DZR) observed in sweet potato. | Part of the hormonal response to nutrient starvation, likely involved in adjusting growth. | mdpi.com |

Tissue-Specific and Developmental Control of Dihydrozeatin Activity and Conjugation

The function of dihydrozeatin is not uniform throughout the plant; its activity and accumulation are under strict tissue-specific and developmental control. A prominent example is its role in the root apical meristem of Arabidopsis thaliana. Here, DHZ is perceived by the AHK3 receptor to specifically promote the differentiation of cells, thereby controlling the size of the meristem. nih.govmdpi.com This is distinct from the role of the related receptor CRE1/AHK4, which is more broadly involved in patterning the vascular tissue. nih.gov

During specific developmental processes, such as wound healing and tissue regeneration, DHZ levels can be significantly upregulated in a tissue-specific manner. In a study on hickory grafting, the concentrations of dihydrozeatin (DZ), dihydrozeatin ribonucleoside (DZHR), and dihydrozeatin-7-glucoside (DHZ7G) were all found to increase substantially in the callus tissues of both the scion and rootstock. mdpi.com This localized accumulation points to a specific role for DHZ and its conjugates in promoting cell division and differentiation required for the formation of a successful graft union.

Genetic Manipulation Approaches to Study Dihydrozeatin Functions

The study of dihydrozeatin's functions has been greatly advanced through genetic manipulation. The use of mutants, particularly in the cytokinin receptor genes, has been instrumental. For example, the analysis of ahk3 mutants in Arabidopsis was key to demonstrating that the AHK3 receptor is the specific sensor for dihydrozeatin in the context of root meristem differentiation. nih.govmdpi.com

Overexpression of IPT genes: Increasing the expression of isopentenyl transferase genes leads to a general elevation of cytokinin levels, allowing researchers to study the effects of enhanced cytokinin signaling, including downstream effects on DHZ. frontiersin.org

Overexpression of CKX genes: Conversely, overexpressing cytokinin oxidase/dehydrogenase genes results in cytokinin deficiency. frontiersin.org Plants with reduced cytokinin levels often show increased tolerance to drought. frontiersin.org Since DHZ is resistant to CKX, these experiments indirectly highlight the potential importance of the DHZ metabolic pathway under conditions where other cytokinins are rapidly degraded.

By comparing wild-type plants with these genetically modified lines, scientists can dissect the specific contributions of different cytokinins and their signaling pathways to development and stress tolerance.

Advanced Methodologies for Analysis of Dihydrozeatin and Its 7 N Glucosides in Biological Systems

Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical step in the analysis of dihydrozeatin and its 7-N-glucoside from biological tissues is the extraction and purification of these compounds from a complex mixture of other molecules. researchgate.net The choice of extraction solvent and subsequent cleanup procedure significantly impacts the final analytical outcome.

A commonly used extraction solvent is a modified Bieleski's solvent, which consists of a mixture of methanol (B129727), formic acid, and water (15:1:4, v/v/v). nih.gov This solvent has been shown to provide high recovery rates for a range of cytokinins, including dihydrozeatin and its glucosides. nih.gov Other solvents like 80% (v/v) methanol have also been employed with comparable yields for many cytokinins. nih.gov

Following extraction, a purification or "clean-up" step is essential to remove interfering substances that could compromise the accuracy of subsequent analyses. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. A two-step SPE procedure is often employed. The first step utilizes a cation-exchange sorbent, which retains the basic cytokinin molecules while allowing many contaminants to pass through. The second step involves a reversed-phase sorbent, which separates the cytokinins based on their hydrophobicity. researchgate.net

One effective SPE method utilizes Oasis MCX sorbent, which possesses both reversed-phase and cation-exchange properties. nih.gov This single-cartridge approach simplifies the purification process and has been demonstrated to yield preparations with significantly reduced levels of UV-absorbing contaminants, making them highly suitable for mass spectrometry analysis. nih.gov This method has been shown to provide high recoveries for cytokinin bases, ribosides, and glucosides. nih.gov

| Parameter | Method/Solvent | Key Findings | Reference |

| Extraction Solvent | Modified Bieleski's solvent (MeOH-HCO2H-H2O; 15:1:4, v/v/v) | Highest responses of deuterated cytokinin standards in plant extracts. | nih.gov |

| Extraction Solvent | 80% (v/v) Methanol | Similar yields to Bieleski's solvent for many cytokinins. | nih.gov |

| Purification Method | Oasis MCX solid-phase extraction | Reduced UV-absorbing contaminants by ~90%; high recovery of cytokinin bases, ribosides, and glucosides. | nih.gov |

| Purification Method | DEAE Sephadex RP-C18 | Lower levels of zeatin riboside monophosphate compared to Oasis MCX. | nih.gov |

Chromatographic Separation Methods: HPLC and UPLC for Cytokinin Profiling

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the cornerstones of modern cytokinin analysis, providing the necessary separation of different cytokinin forms prior to their detection. researchgate.netmdpi.com These techniques separate molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For cytokinin analysis, reversed-phase chromatography is the most common mode. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with the addition of a modifier like formic acid or acetic acid to improve peak shape and resolution. mdpi.com

UPLC systems, which utilize smaller particle sizes in the stationary phase (typically <2 µm), offer significant advantages over traditional HPLC. These advantages include higher resolution, increased sensitivity, and faster analysis times. researchgate.net A UPLC-based method can be nearly four times faster than a standard HPLC analysis for cytokinin profiling. researchgate.net

The choice of mobile phase composition and gradient elution program is critical for achieving optimal separation of the various cytokinin isomers and conjugates, including dihydrozeatin and its 7-N-glucoside. mdpi.com Parameters such as column temperature and flow rate are also optimized to enhance separation efficiency. mdpi.com

| Technique | Key Features | Advantages for Cytokinin Analysis | Reference |

| HPLC | High-efficiency separation. | Reliable and widely used for phytohormone analysis. | mdpi.com |

| UPLC | Smaller particle size columns (<2 µm). | Faster analysis, higher resolution, increased sensitivity compared to HPLC. | researchgate.netresearchgate.net |

| Reversed-Phase Chromatography (C18) | Nonpolar stationary phase. | Effective for separating a wide range of cytokinins, including bases, ribosides, and glucosides. | nih.gov |

Mass Spectrometry-Based Quantification: HPLC-MS/MS and its Applications

The coupling of HPLC or UPLC with tandem mass spectrometry (MS/MS) has become the gold standard for the quantification of cytokinins, including dihydrozeatin and its 7-N-glucoside. nih.govacs.org This powerful combination offers exceptional sensitivity and selectivity, allowing for the detection and quantification of these low-abundance hormones in complex biological samples. acs.org

In HPLC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). In the tandem MS setup, a specific precursor ion (e.g., the molecular ion of dihydrozeatin-7-N-glucoside) is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for the target molecule. This process, known as multiple reaction monitoring (MRM) or the more advanced parallel reaction monitoring (PRM), allows for highly selective and sensitive quantification, even in the presence of co-eluting compounds. acs.org

Recent advancements using high-resolution accurate-mass (HRAM) Orbitrap mass spectrometers with a PRM-based approach have further improved the specificity and sensitivity of cytokinin analysis. acs.org These methods offer enhanced mass accuracy and provide complete product ion mass spectra, which increases confidence in compound identification. acs.org Negative ion mass spectrometry has also been shown to be effective for the quantification of cytokinin O-glucosides. nih.govsci-hub.se

| Technique | Ionization Method | Key Features | Advantages for Dihydrozeatin Analysis | Reference |

| HPLC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity through Multiple Reaction Monitoring (MRM). | Gold standard for quantification in complex matrices. | nih.gov |

| UPLC-ESI-qMS/MS | Electrospray Ionization (ESI) | High-throughput analysis of multiple phytohormones. | Enables simultaneous quantification of a wide range of cytokinins. | researchgate.net |

| Orbitrap MS with PRM | Electrospray Ionization (ESI) | High-resolution accurate-mass analysis for increased specificity. | Improved confidence in compound identification. | acs.org |

| Negative Ion MS | Chemical Ionization (CI) | Effective for the quantification of cytokinin O-glucosides. | Provides an alternative ionization method for specific cytokinin forms. | nih.govsci-hub.se |

Immunological Assays and their Cross-Reactivity with Dihydrozeatin and its Conjugates

Immunological assays, such as enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and often lower-cost alternative to mass spectrometry for cytokinin quantification. mdpi.com These assays rely on the specific binding of antibodies to the target analyte. However, a significant consideration in the use of immunoassays is the potential for cross-reactivity.

Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte. nih.govannlabmed.org In the context of cytokinin analysis, an antibody raised against dihydrozeatin may also bind to other cytokinins, such as zeatin, or to its glucosylated conjugates, like dihydrozeatin-7-N-glucoside. The degree of cross-reactivity can vary significantly depending on the specific antibody and the assay format. mdpi.com

It is crucial to characterize the cross-reactivity profile of any antibody used in an immunoassay for cytokinin analysis. This is typically done by testing the antibody's binding to a panel of related cytokinin compounds. While immunoassays can be valuable for screening large numbers of samples, the results should ideally be validated by a more specific method like HPLC-MS/MS, especially when precise quantification of individual cytokinin forms is required. mdpi.com The format of the immunoassay itself can also influence the observed cross-reactivity. mdpi.com

Bioassays for Assessment of Dihydrozeatin Activity in Vitro and In Vivo

Bioassays are essential tools for determining the biological activity of cytokinins. veedalifesciences.com These assays measure a physiological or developmental response in a biological system to the application of the compound of interest. While analytical techniques like mass spectrometry can quantify the amount of a compound, bioassays provide crucial information about its functional effects. veedalifesciences.com

Classic in vitro bioassays for cytokinins include the tobacco callus bioassay, the soybean callus bioassay, and the Amaranthus betacyanin bioassay. These assays typically measure responses such as cell division, fresh weight increase, or pigment production. However, it is important to note that the activity of cytokinin glucosides, including dihydrozeatin-7-N-glucoside, can vary depending on the specific bioassay system. Early studies showed mixed results regarding the activity of cytokinin-N-glucosides, with some bioassays indicating a lack of activity while others suggested otherwise. nih.gov

More recent studies have shown that some cytokinin-N-glucosides can elicit biological responses. For example, trans-zeatin-N-glucosides have been shown to delay senescence in detached Arabidopsis cotyledons, a classic cytokinin response. nih.gov However, these same compounds did not inhibit root elongation to the same extent as the free base form. nih.gov These findings highlight the importance of using a range of bioassays to fully characterize the biological activity of cytokinin conjugates. In vivo bioassays, which are conducted on whole organisms, provide a more realistic assessment of a compound's effects in a complex biological system. veedalifesciences.comnih.gov

In Vivo Cytokinin Activity Reporter Systems (e.g., TCS::GFP)

To visualize cytokinin activity in living tissues, researchers have developed sophisticated in vivo reporter systems. One of the most widely used is the TCS (Two-Component signaling Sensor) reporter. nih.govnih.gov This synthetic reporter system is designed to reflect the transcriptional output of the cytokinin signaling pathway. nih.gov

The TCS promoter contains multiple copies of the binding motif for type-B response regulators, which are the transcription factors that mediate the final step in the cytokinin signaling cascade. nih.gov This promoter is fused to a reporter gene, most commonly the gene for green fluorescent protein (GFP). When cytokinin signaling is active in a cell, the type-B response regulators bind to the TCS promoter and drive the expression of GFP. The resulting fluorescence can be visualized using microscopy, providing a real-time readout of cytokinin activity at the cellular level. researchgate.net

Comparative and Evolutionary Perspectives of Dihydrozeatin and N Glycosylated Forms

Occurrence and Distribution of Dihydrozeatin and its Conjugates Across Plant Species

Dihydrozeatin (DHZ) and its conjugated forms, including N-glycosides, are widespread throughout the plant kingdom, from non-vascular to vascular plants. Their distribution and concentration, however, can vary significantly between species, tissues, and developmental stages. In vascular plants, N-glucosides of cytokinins can accumulate to a greater extent compared to other metabolites, particularly in response to an overabundance of cytokinins. nih.gov

N-glycosylated forms of dihydrozeatin are endogenous cytokinins that have been identified in numerous vascular plant species. Examples include Nicotiana rustica, Vinca rosea, Populus alba, and Tulbaghia. nih.gov They have also been detected in non-vascular plants, such as the moss Physcomitrella patens, where dihydrozeatin riboside-O-glucoside (DHZROG) has been found. nih.gov In general, non-vascular plants tend to have very low or trace amounts of cytokinin N-glucosylated forms. researchgate.net

Studies on various crop plants have also revealed the presence of dihydrozeatin and its conjugates. For instance, in maize (Zea mays), dihydrozeatin and its derivatives are present, although in relatively low levels compared to cis-zeatin (B600781) isomers in certain tissues. nih.gov Dihydrozeatin-type cytokinins have also been identified as being involved in the germination and seedling establishment of maize, oats (Avena sativa), and lucerne (Medicago sativa). researchgate.net In rose cuttings, the temporal distribution of dihydrozeatin riboside (DHZR) has been observed to change during adventitious root formation. researchgate.net

The following table summarizes the occurrence of dihydrozeatin and its N-glycosylated conjugates in a selection of plant species based on available research findings.

Functional Comparisons with other Isoprenoid Cytokinins (trans-Zeatin, cis-Zeatin, Isopentenyladenine)

Dihydrozeatin is an isoprenoid cytokinin that shares a basic N6-substituted adenine (B156593) structure with other common cytokinins like trans-zeatin (B1683218) (tZ), cis-zeatin (cZ), and isopentenyladenine (iP). oup.com However, the saturation of the isoprenoid side chain in dihydrozeatin leads to distinct functional properties.

In terms of biological activity, dihydrozeatin is generally considered to be a highly active cytokinin. nih.gov However, the saturation of the side-chain double bond can diminish its activity in certain bioassays when compared to trans-zeatin. nih.govoup.com For instance, in the tobacco callus bioassay, the activity of dihydrozeatin was found to be lower than that of trans-zeatin. nih.govoup.com Despite this, in some contexts, dihydrozeatin and its riboside show comparable activity to their unsaturated counterparts. For example, dihydrozeatin riboside's ability to delay senescence in carnation flowers is similar to that of the free base. mdpi.com

A key difference between dihydrozeatin and zeatin isomers lies in their metabolic stability. Dihydrozeatin is less susceptible to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which are key regulators of cytokinin levels in plants. This resistance to degradation suggests that dihydrozeatin may have a more prolonged biological activity in certain tissues. mdpi.com In contrast, trans-zeatin is a preferred substrate for many CKX enzymes.

Cis-zeatin is often considered to have lower biological activity than trans-zeatin and dihydrozeatin in many classical cytokinin bioassays. nih.gov However, in some plant species and specific developmental stages, cis-zeatin and its derivatives can be the predominant form of cytokinin and exhibit significant biological activity. nih.gov For example, in rice, the inhibitory effect of cZ on seminal root elongation was comparable to that of tZ. nih.gov

Isopentenyladenine is the precursor for the biosynthesis of zeatin-type cytokinins. oup.com While it is biologically active, its activity can be lower than that of trans-zeatin in some assays, such as the stimulation of cucumber cotyledon expansion and chlorophyll (B73375) synthesis. mdpi.com

The following table provides a functional comparison of dihydrozeatin with other major isoprenoid cytokinins.

Evolutionary Conservation and Divergence of Dihydrozeatin Biosynthesis and Signaling Pathways

The core components of the cytokinin signaling pathway are highly conserved across land plants, suggesting an ancient origin for this hormonal regulation system. harvard.edu This pathway typically involves a multi-step phosphorelay system consisting of histidine kinase receptors, histidine phosphotransfer proteins, and response regulators. youtube.comyoutube.com The presence of similar components in both the model eudicot Arabidopsis thaliana and the monocot Zea mays points to the conservation of the fundamental cytokinin signaling mechanism. harvard.edu The evolution of this signaling pathway was a crucial adaptation for plants as they colonized terrestrial environments. oup.com

While the general signaling cascade is conserved, the specifics of biosynthesis and the roles of different cytokinin types, like dihydrozeatin, may show evolutionary divergence. The origin of dihydrozeatin biosynthesis is thought to involve the reduction of zeatin by a putative zeatin reductase. oup.com This enzymatic activity has been detected in some but not all plant species studied, indicating potential divergence in this metabolic pathway. oup.com

The conservation of the pro-differentiation effect of both dihydrozeatin and trans-zeatin across multiple plant species, including Arabidopsis, Nicotiana benthamiana, and Oryza sativa, suggests a plausible evolutionarily conserved mechanism governing root meristem development. mdpi.com However, the specificity of cytokinin receptors for different ligands may have evolved differently in various plant lineages. In Arabidopsis, the AHK3 receptor has been shown to be a key player in perceiving dihydrozeatin. nih.gov In other species like potato, maize, and rice, multiple histidine kinase receptors have demonstrated an affinity for dihydrozeatin, suggesting a broader or different receptor-ligand interaction landscape. mdpi.com

The formation of N-glucosides as a mechanism for deactivating cytokinin bases is considered an evolutionarily younger process, with these conjugates being more prevalent in vascular plants compared to mosses, algae, and fungi. researchgate.net This suggests that as plants evolved greater complexity, the need for more sophisticated mechanisms to regulate active cytokinin levels, such as the formation of stable dihydrozeatin-N-glucosides, became more important.

Role of Dihydrozeatin in Plant-Microorganism Interactions (e.g., Pathogens)

Cytokinins, including dihydrozeatin, play a significant role in mediating the complex interactions between plants and a wide array of microorganisms, including pathogens and beneficial microbes. nih.gov These hormones can influence the outcome of these interactions by modulating plant defense responses and by being produced or manipulated by the microorganisms themselves.

There is growing evidence that cytokinins can enhance plant resistance to certain pathogens. nih.gov While much of the research has focused on more abundant cytokinins like trans-zeatin, the principles likely extend to dihydrozeatin, especially given its high biological activity and stability. Increased cytokinin levels have been shown to induce resistance against various biotrophic and hemibiotrophic pathogens in several plant species. chemicalbook.com This cytokinin-mediated resistance can involve the regulation of defense-related genes and interactions with other phytohormones, such as salicylic acid. oup.com

Conversely, some phytopathogens have evolved the ability to synthesize their own cytokinins, including zeatin-type molecules, to manipulate the host's physiology for their own benefit. mdpi.com By altering the hormonal balance of the host plant, these pathogens can create a more favorable environment for infection and nutrient acquisition. For example, the bacterium Rhodococcus fascians produces a mixture of cytokinins that induce the formation of leafy galls. researchgate.net

In the context of beneficial interactions, the precise role of dihydrozeatin is less clear, but cytokinins are known to be involved in processes like nodule formation in legume-rhizobia symbiosis. The intricate balance of hormones, including cytokinins and auxins, is crucial for the successful establishment of these mutualistic relationships.

The stability of dihydrozeatin due to its resistance to CKX degradation could be particularly relevant in the context of plant-microorganism interactions. mdpi.com During a pathogenic attack, the plant's hormonal balance is often disrupted. The persistence of dihydrozeatin could allow for a more sustained cytokinin signal, potentially influencing the longevity and strength of the defense response.

Q & A

Q. How should researchers report negative or inconclusive findings related to this compound?

- Methodological Guidance : Publish in dedicated journals (e.g., PLOS ONE) or repositories (e.g., Zenodo). Detail experimental parameters that may explain discrepancies (e.g., solvent choice, pH variations) to aid meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.